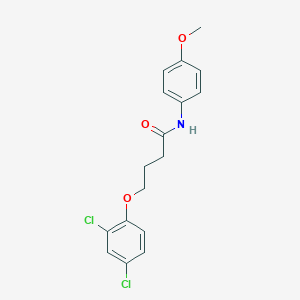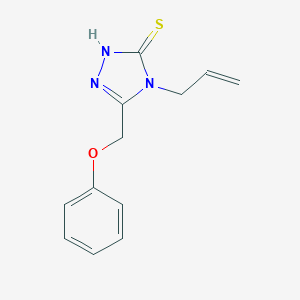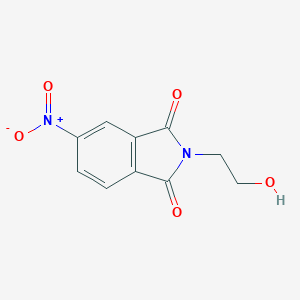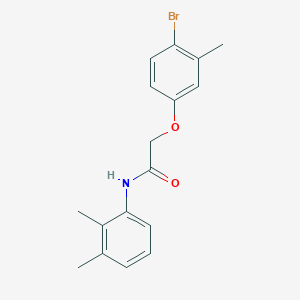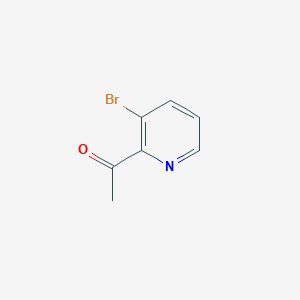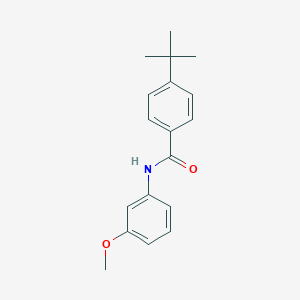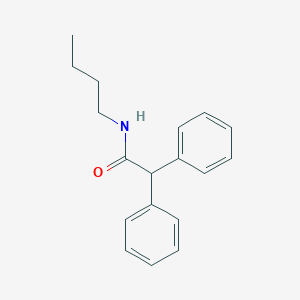
N-Butyl-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2,2-diphenylacetamide, also known as BDP, is a chemical compound that belongs to the family of amides. It is widely used in scientific research for its unique properties and potential applications. BDP is synthesized using a specific method, which involves the reaction of butylamine and 2,2-diphenylacetyl chloride.
Mecanismo De Acción
The mechanism of action of N-Butyl-2,2-diphenylacetamide is not well understood. However, it is believed to act as a chiral auxiliary by forming a complex with the substrate molecule, which then undergoes a reaction to produce a chiral product. N-Butyl-2,2-diphenylacetamide may also act as a ligand in asymmetric catalysis by coordinating with a metal catalyst to form a chiral complex, which then catalyzes the reaction.
Efectos Bioquímicos Y Fisiológicos
N-Butyl-2,2-diphenylacetamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. N-Butyl-2,2-diphenylacetamide has also been shown to be stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Butyl-2,2-diphenylacetamide is its ability to act as a chiral auxiliary and ligand in asymmetric catalysis, which is important in the production of pharmaceuticals and agrochemicals. N-Butyl-2,2-diphenylacetamide is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, one limitation of N-Butyl-2,2-diphenylacetamide is its limited solubility in water, which may affect its use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for the use of N-Butyl-2,2-diphenylacetamide in scientific research. One area of interest is the development of new chiral catalysts for asymmetric catalysis. N-Butyl-2,2-diphenylacetamide may also be used in the synthesis of novel heterocyclic compounds, which have potential applications in drug discovery. Additionally, N-Butyl-2,2-diphenylacetamide may be used in the development of new chiral sensors for the detection of chiral molecules in biological and environmental samples.
Aplicaciones Científicas De Investigación
N-Butyl-2,2-diphenylacetamide has a wide range of potential applications in scientific research. It has been used as a chiral auxiliary in the synthesis of various compounds, such as chiral sulfoxides, chiral β-lactams, and chiral α-amino acids. N-Butyl-2,2-diphenylacetamide has also been used as a ligand in asymmetric catalysis, which is an important process in the production of pharmaceuticals and agrochemicals. Additionally, N-Butyl-2,2-diphenylacetamide has been used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in drug discovery.
Propiedades
Número CAS |
4107-02-2 |
|---|---|
Nombre del producto |
N-Butyl-2,2-diphenylacetamide |
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-butyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO/c1-2-3-14-19-18(20)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,19,20) |
Clave InChI |
DWTFZCMKNAQOCN-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Otros números CAS |
4107-02-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

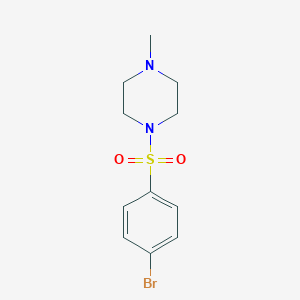
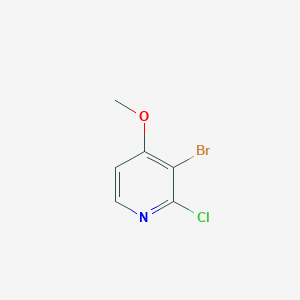
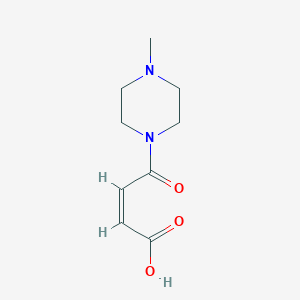
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
